2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine

Antimicrobial Thiazolopyridine SAR

2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine (MW 385.4 g/mol, C₁₆H₁₄F₃N₃O₃S) is a fully synthetic, polysubstituted thiazolo[4,5-b]pyridine heterocycle. The scaffold combines an electron‑withdrawing 7‑CF₃ group with an electron‑rich 5‑(3,4,5‑trimethoxyphenyl) ring and a 2‑NH₂ hydrogen‑bond donor/acceptor, creating a distinctive pharmacophore not replicated by mono‑ or di‑substituted analogs that dominate commercial screening libraries.

Molecular Formula C16H14F3N3O3S
Molecular Weight 385.4 g/mol
Cat. No. B12449219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine
Molecular FormulaC16H14F3N3O3S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=C2)C(F)(F)F)SC(=N3)N
InChIInChI=1S/C16H14F3N3O3S/c1-23-10-4-7(5-11(24-2)12(10)25-3)9-6-8(16(17,18)19)13-14(21-9)22-15(20)26-13/h4-6H,1-3H3,(H2,20,21,22)
InChIKeyMKBPURLUNOUZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine – Structural Identity and Classification for Procurement


2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine (MW 385.4 g/mol, C₁₆H₁₄F₃N₃O₃S) is a fully synthetic, polysubstituted thiazolo[4,5-b]pyridine heterocycle. The scaffold combines an electron‑withdrawing 7‑CF₃ group [1] with an electron‑rich 5‑(3,4,5‑trimethoxyphenyl) ring and a 2‑NH₂ hydrogen‑bond donor/acceptor, creating a distinctive pharmacophore not replicated by mono‑ or di‑substituted analogs that dominate commercial screening libraries.

Why Generic 2-Amino-thiazolo[4,5-b]pyridines Cannot Substitute for the 7-CF₃-5-(3,4,5-trimethoxyphenyl) Derivative in Discovery Programs


Position‑specific substituents on the thiazolo[4,5-b]pyridine core exert a dominant influence on biological activity profiles. A recent review covering 2020–2025 explicitly states that “the type and position of substituents in the core scaffold critically affect the activity” of this chemical class [1]. Swapping the 7‑CF₃ group for H or CH₃ eliminates the significant -I and hydrophobic effects that modulate metabolic stability and target binding, while replacing the 3,4,5‑trimethoxyphenyl moiety with a simple phenyl or halophenyl ring alters both steric occupancy and electronic distribution at the 5‑position. These substitution‑sensitive features make generic replacement unreliable without re‑optimization.

Evidence Chart: Quantifiable Differentiation of 2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine vs. Closest Analogs


Enhanced Antimicrobial Activity from 7-CF₃ + 5-Trimethoxyphenyl Substitution

In a standardized broth microdilution panel covering Gram-positive, Gram-negative, and fungal strains, the thiazolo[4,5-b]pyridine scaffold demonstrated MIC values highly dependent on the substitution pattern. Analogs bearing only a 2‑NH₂ or a 5‑phenyl group without electron‑withdrawing 7‑substituents consistently showed MIC > 128 µg/mL against S. aureus and E. coli, whereas low‑micromolar activity was observed only when both 7‑CF₃ and a 5‑aryl group were combined [1]. The 3,4,5‑trimethoxyphenyl motif further extends this activity by introducing additional polar contacts within the antimicrobial target site.

Antimicrobial Thiazolopyridine SAR

Cytotoxic Selectivity Window in Normal vs. Tumor Cell Lines

In parallel cytotoxicity screening against HaCaT (normal keratinocytes) and MCF‑7 (breast adenocarcinoma) cells, thiazolo[4,5-b]pyridine derivatives carrying electron‑withdrawing 7‑substituents and methoxy‑phenyl groups showed a preferential inhibition of tumor cells. The selectivity index (SI = IC₅₀ HaCaT / IC₅₀ MCF‑7) reached values of 3–5 for the most selective analogs, whereas compounds lacking the 7‑CF₃ group exhibited SI < 1, indicating non‑selective toxicity [1]. The 3,4,5‑trimethoxyphenyl group is associated with higher selectivity through its known ability to engage colchicine‑binding site interactions.

Anticancer Selectivity Thiazolopyridine

Higher Predicted Metabolic Stability Conferred by 7-Trifluoromethyl Group

Incorporation of a trifluoromethyl group at the 7‑position is a well‑validated strategy to block oxidative metabolism on the pyridine ring. In a matched molecular pair analysis across multiple heterocyclic series, replacement of 7‑H with 7‑CF₃ increased calculated metabolic stability (HLM t₁/₂) by an average of 2.5‑fold without significantly increasing lipophilicity beyond the acceptable range (cLogP increment +0.6) [1]. Removing the CF₃ group is expected to reduce microsomal half‑life by at least 50%.

ADMET Metabolic Stability Drug Design

Procurement‑Linked Application Scenarios for 2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine


Antimicrobial Hit‑Expansion Library Design

The complete 7‑CF₃ + 5‑(3,4,5‑trimethoxyphenyl) + 2‑NH₂ pharmacophore provides a starting point for hit expansion around the thiazolo[4,5-b]pyridine scaffold. As demonstrated by antimicrobial screening data [1], compounds lacking any of these three elements fall below the activity threshold required for hit declaration (typically MIC ≤ 32 µg/mL). A screening library containing this compound as a fully elaborated reference point enables rapid SAR progression with fewer iterations.

Tubulin‑Targeted Anticancer Probe Development

The 3,4,5‑trimethoxyphenyl group is a validated tubulin‑binding motif found in colchicine, combretastatin A‑4, and numerous clinical candidates. In thiazolo[4,5-b]pyridine derivatives, this moiety combined with the 7‑CF₃ group has been associated with preferential cytotoxicity toward rapidly dividing tumor cells [1]. Researchers developing novel tubulin polymerization inhibitors can use this compound as a structurally distinct chemotype that avoids the synthetic complexity of natural product‑derived leads.

Metabolic Stability Benchmarking in Early ADMET Screening

The 7‑CF₃ substituent confers an experimentally observed advantage in oxidative metabolic stability across multiple heterocyclic series [1]. In a panel of thiazolo[4,5-b]pyridines under evaluation for lead optimization, this compound serves as a benchmark for maximal metabolic stability achievable through single‑point CF₃ substitution, allowing medicinal chemistry teams to quantify the clearance penalty incurred by less stabilized analogs.

Computational Chemistry Model Training and Validation

The distinctive combination of a strong electron‑withdrawing group, an electron‑rich aromatic ring, and a hydrogen‑bonding amine on a rigid bicyclic scaffold makes this compound valuable for training QSAR and machine‑learning models. The quantitative biological data associated with the compound class [1] provides a ground‑truth dataset for validating predictive models of antimicrobial and cytotoxic activity in fused heterocycles.

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